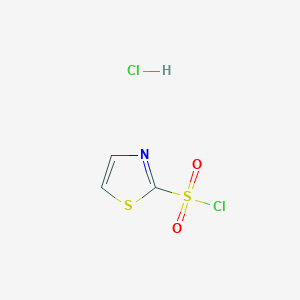
Thiazole-2-sulfonyl chloride HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiazole-2-sulfonyl chloride HCl is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazole-2-sulfonyl chloride HCl can be synthesized through several methods. One common method involves the reaction of thiazole with chlorosulfonic acid. The reaction typically takes place under controlled conditions to ensure the desired product is obtained. Another method involves the use of thionyl chloride in the presence of a base to convert thiazole-2-sulfonic acid to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Thiazole-2-sulfonyl chloride HCl undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: this compound can be involved in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and oxidizing or reducing agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions may yield thiazole derivatives with different functional groups .
Scientific Research Applications
Thiazole-2-sulfonyl chloride HCl has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Thiazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research on this compound includes its potential use in drug development and as a building block for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of thiazole-2-sulfonyl chloride HCl involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Similar Compounds
Thiazole-2-sulfonyl chloride HCl can be compared with other thiazole derivatives, such as:
- Thiazole-4-sulfonyl chloride
- Thiazole-5-sulfonyl chloride
- Thiazole-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific reactivity and the position of the sulfonyl chloride group on the thiazole ring. This unique positioning allows for distinct chemical reactions and applications .
Properties
Molecular Formula |
C3H3Cl2NO2S2 |
|---|---|
Molecular Weight |
220.1 g/mol |
IUPAC Name |
1,3-thiazole-2-sulfonyl chloride;hydrochloride |
InChI |
InChI=1S/C3H2ClNO2S2.ClH/c4-9(6,7)3-5-1-2-8-3;/h1-2H;1H |
InChI Key |
MGHSRRGOTBAPRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)S(=O)(=O)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B14886428.png)

![2-Oxa-7-thiaspiro[3.5]nonane](/img/structure/B14886431.png)
![3-Boc-5-endo-amino-3-azabicyclo[4.1.0]heptane](/img/structure/B14886434.png)
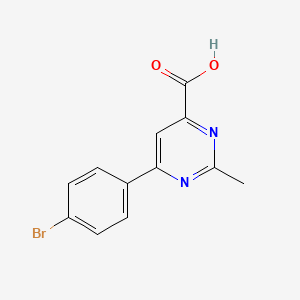
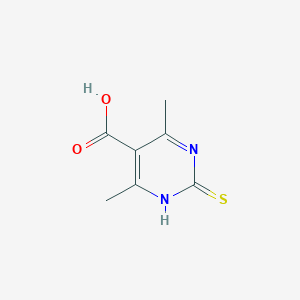
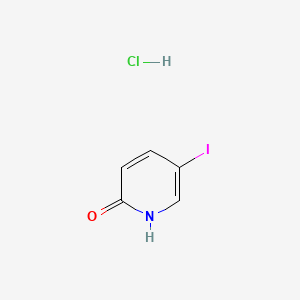

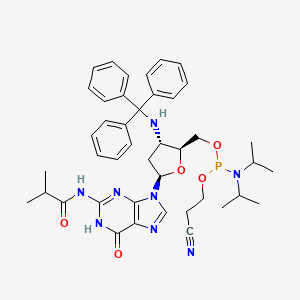
![3,3'-{biphenyl-2,2'-diylbis[nitrilo(E)methylylidene]}dibenzene-1,2-diol](/img/structure/B14886462.png)
![(2E)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-2-(2-oxo-1H-indol-3-ylidene)acetic acid](/img/structure/B14886463.png)
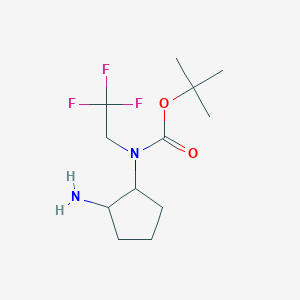
![3,3-Difluoro-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B14886465.png)
![3,3-Dimethyl-7-oxo-3-azonia-bicyclo[3.3.1]nonane iodide](/img/structure/B14886468.png)
